2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features both indoline and isoquinoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of an indoline derivative, followed by its coupling with a benzo[de]isoquinoline precursor through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets, altering their activity, and thereby influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoline and isoquinoline derivatives, such as:
- Indoline-2,3-dione
- 1,2,3,4-Tetrahydroisoquinoline
- 2-Phenylindole
Uniqueness
What sets 2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is its combined structure of indoline and isoquinoline moieties, which may confer unique biological activities and chemical reactivity. This dual structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-[3-(2,3-dihydroindol-1-yl)propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22-18-9-3-7-17-8-4-10-19(21(17)18)23(27)25(22)14-5-13-24-15-12-16-6-1-2-11-20(16)24/h1-4,6-11H,5,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEBZMQEFNWWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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